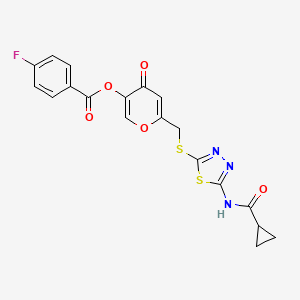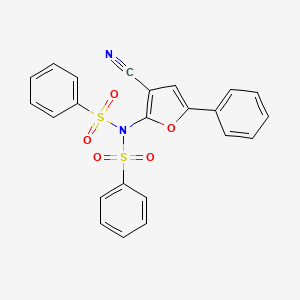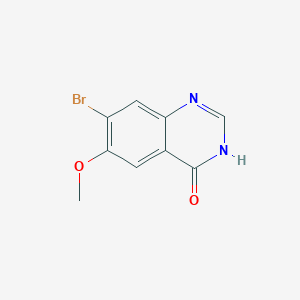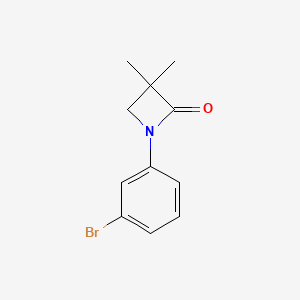![molecular formula C14H18FN3 B2631891 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile CAS No. 338754-05-5](/img/structure/B2631891.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile is an organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a nitrile group
Applications De Recherche Scientifique
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in studies involving receptor binding and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition results in a reduction of uridine uptake in ENT1 and ENT2 without affecting Km . The compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis and regulation of adenosine function . The downstream effects of this inhibition are yet to be fully understood.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs . This results in a reduction of uridine uptake, which could potentially affect various cellular processes that rely on nucleotide synthesis and adenosine function .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, which can modulate the activity of the enzymes or proteins .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can be complex and depend on the specific cellular context.
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile typically involves the reaction of 4-fluorophenylpiperazine with a suitable nitrile precursor. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a selective inhibitor of human equilibrative nucleoside transporters.
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone: This compound binds selectively to cannabinoid receptor type 1.
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile is unique due to its specific structural features, such as the presence of a nitrile group and a 4-fluorophenyl substituent on the piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-14(2,11-16)18-9-7-17(8-10-18)13-5-3-12(15)4-6-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTXYGIHYVXBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B2631809.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2631812.png)


![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)
![N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2631822.png)
![4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2631823.png)
![methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2631825.png)

![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![2-(1,2-benzoxazol-3-yl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2631831.png)
